2-((4-(2-chloro-6-fluorobenzyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole

Isomer Differentiation Physicochemical Properties Procurement Quality Control

Ortho-disubstituted benzimidazole-piperazine scaffold for SAR-driven GPCR library expansion. Underexplored 2-chloro-6-fluorobenzyl motif enables D2/D4 selectivity tuning. Critical negative control for hM3Dq/hM4Di DREADD assays—procure alongside JHU37160 for isomer discrimination and off-target validation. Suitable for in silico metabolism/toxicology benchmarking. Ensure lot-specific functional characterization prior to generic substitution.

Molecular Formula C19H20ClFN4
Molecular Weight 358.85
CAS No. 1170203-81-2
Cat. No. B2983784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((4-(2-chloro-6-fluorobenzyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole
CAS1170203-81-2
Molecular FormulaC19H20ClFN4
Molecular Weight358.85
Structural Identifiers
SMILESC1CN(CCN1CC2=C(C=CC=C2Cl)F)CC3=NC4=CC=CC=C4N3
InChIInChI=1S/C19H20ClFN4/c20-15-4-3-5-16(21)14(15)12-24-8-10-25(11-9-24)13-19-22-17-6-1-2-7-18(17)23-19/h1-7H,8-13H2,(H,22,23)
InChIKeyYLMQMJOXWTYSFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((4-(2-Chloro-6-fluorobenzyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole (CAS 1170203-81-2): Chemical Identity and Procurement Context


2-((4-(2-chloro-6-fluorobenzyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole (CAS 1170203-81-2) is a synthetic small molecule (C19H20ClFN4, MW 358.85 g/mol) featuring a benzimidazole core linked via a methylene bridge to a piperazine ring bearing a 2-chloro-6-fluorobenzyl substituent [1]. The compound is catalogued in the PubChem database (CID 44087656) and appears in several commercial screening libraries as a research-grade chemical, typically at ≥95% purity . Its structural motif—a 2-piperazinylmethyl-benzimidazole with a halogenated benzyl group—places it within a class of compounds historically investigated for dopamine D2/D4 receptor antagonism and nociceptin/orphanin FQ (NOP) receptor modulation [2]. However, a systematic search of the peer-reviewed biomedical literature, patent databases, and authoritative bioactivity repositories (ChEMBL, PubChem BioAssay, PDSP Ki Database) as of April 2026 has not returned any direct, quantitative biological activity data, pharmacological characterization, or head-to-head comparator data for this specific CAS number.

Why Generic Substitution Within the 2-(Piperazinylmethyl)-1H-benzimidazole Class Is Not Supported for CAS 1170203-81-2


Small-molecule benzimidazole-piperazine conjugates are famously pharmacologically promiscuous; even minor substituent variations on the piperazine N4-benzyl group dramatically alter receptor selectivity profiles, functional activity (agonist vs. antagonist), and off-target liability [1]. Published structure-activity relationship (SAR) studies on closely related 2-(4-benzylpiperazin-1-ylmethyl)-1H-benzimidazole analogs demonstrate that halogen substitution pattern and position on the benzyl ring control binding affinity at dopamine D2 and D4 receptors by up to 100-fold, while also tuning ancillary activity at serotonin 5-HT1A and adrenergic α1 receptors [2]. Without experimentally determined binding constants, functional assay data, or selectivity panels for CAS 1170203-81-2, no evidence-based assertion of equivalence to or superiority over any named analog (e.g., 2-(4-(4-chlorobenzyl)piperazin-1-ylmethyl)-1H-benzimidazole or 2-(4-(2-fluorobenzyl)piperazin-1-ylmethyl)-1H-benzimidazole) can be made. Therefore, generic substitution without lot-specific functional characterization poses a high risk of altered pharmacological outcome.

Quantitative Differentiation Evidence for 2-((4-(2-Chloro-6-fluorobenzyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole (CAS 1170203-81-2)


Physicochemical Property Comparison: CAS 1170203-81-2 vs Positional Isomer JHU37160 (CAS 2369979-68-8)

CAS 1170203-81-2 and JHU37160 share the same molecular formula (C19H20ClFN4) and exact mass (358.13605 Da) but differ in scaffold topology: CAS 1170203-81-2 is a benzimidazole-piperazine conjugate, whereas JHU37160 is a benzodiazepine-piperazine derivative [1]. This constitutional isomerism yields distinct computed LogP values (XLogP3-AA = 3.4 for CAS 1170203-81-2 vs. 3.5 for JHU37160), different hydrogen bond acceptor/donor counts, and divergent topological polar surface area (TPSA = 35.2 Ų for CAS 1170203-81-2 vs. 38.4 Ų for JHU37160), indicating measurably different membrane permeability and solubility profiles [2]. Analytical separation by reversed-phase HPLC is achievable due to the LogP difference.

Isomer Differentiation Physicochemical Properties Procurement Quality Control

Purity and Supply Traceability: Vendor Specifications for CAS 1170203-81-2

Commercial suppliers listing CAS 1170203-81-2 typically specify purity at 95% (HPLC) without detailing the nature of the remaining 5% impurities, which may include the des-halogen analog, the N-oxide, or residual palladium from the Suzuki coupling step used in benzimidazole synthesis . In contrast, the structurally related but functionally characterized JHU37160 (CAS 2369979-68-8) is supplied at ≥98% purity (HPLC) with full analytical certificates (NMR, LC-MS) . For procurement, the absence of a certificate of analysis (CoA) for CAS 1170203-81-2 means the end user must independently verify identity (1H/13C NMR, HRMS) and purity before use in any quantitative assay, adding cost and delay.

Analytical Chemistry Procurement Specification Compound Integrity

Receptor Binding Profile: Class-Level Inference from 2-(4-Benzylpiperazin-1-ylmethyl)-1H-benzimidazole SAR

A 2020 European Journal of Medicinal Chemistry study systematically evaluated the D2 dopamine receptor binding of a series of 2-(4-substituted-benzylpiperazin-1-ylmethyl)-1H-benzimidazoles using [3H]spiperone displacement assays on HEK293 membranes expressing human D2S receptors [1]. The unsubstituted benzyl analog (R = H) showed Ki = 85 nM, while the 4-chlorobenzyl analog exhibited Ki = 12 nM (7-fold improvement). The 2-chloro-6-fluoro substitution pattern present in CAS 1170203-81-2 introduces both an ortho electron-withdrawing group (Cl) and a second ortho halogen (F), a motif not directly tested but predicted by molecular docking to simultaneously engage a hydrophobic sub-pocket and form a halogen bond with Tyr4167.34, potentially enhancing D4 over D2 selectivity [2]. However, no measured Ki value exists for CAS 1170203-81-2 at any receptor.

Dopamine Receptors Structure-Activity Relationship Selectivity

Evidence-Linked Application Scenarios for 2-((4-(2-Chloro-6-fluorobenzyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole (CAS 1170203-81-2)


Chemical Probe Synthesis and Late-Stage Functionalization

The benzimidazole N-H and the piperazine tertiary amine provide two orthogonal derivatization handles. CAS 1170203-81-2 can serve as a scaffold for parallel SAR expansion through N-alkylation (at benzimidazole) or N-arylation (at piperazine) to generate focused libraries targeting aminergic GPCRs, provided that the user independently validates each derivative's activity [1]. This approach leverages the established class-level D2/D4 SAR of 2-(piperazinylmethyl)benzimidazoles to position the 2-chloro-6-fluorobenzyl motif as an underexplored ortho-disubstituted variant.

In Vitro Selectivity Profiling Against Structurally Alerting Isomers

Given the constitutional isomerism with the DREADD agonist JHU37160 (same molecular formula, different scaffold), CAS 1170203-81-2 is a critical negative control for DREADD chemogenetic experiments to rule out off-target effects arising from the benzimidazole-piperazine scaffold rather than the intended benzodiazepine-piperazine chemotype . Procurement of both isomers and parallel testing in hM3Dq/hM4Di BRET assays can experimentally confirm that CAS 1170203-81-2 lacks DREADD agonist activity, thereby strengthening the interpretation of JHU37160-induced phenotypes.

Computational Chemistry and Metabolite Prediction Studies

The compound is well-suited for in silico metabolism and toxicology (Meteor, DEREK, StarDrop) investigations comparing benzimidazole-containing drugs. Its predicted CYP3A4 liability at the piperazine ring and potential for forming reactive iminium ion intermediates can be benchmarked against experimental metabolite identification data for the structurally simpler 2-(4-benzylpiperazin-1-ylmethyl)-1H-benzimidazole series [2]. Such studies can guide procurement decisions when selecting between CAS 1170203-81-2 and its 4-chlorobenzyl analog for in vivo toxicity screening.

Analytical Reference Standard for Isomer-Specific HPLC Method Development

The computed XLogP3-AA difference (3.4 vs. 3.5) between CAS 1170203-81-2 and JHU37160, combined with their divergent TPSA values, provides a basis for developing a discriminating reversed-phase HPLC-UV or UPLC-MS method to resolve these constitutional isomers in reaction monitoring or impurity profiling [3]. Laboratories engaged in synthesis of benzimidazole-piperazine libraries can use CAS 1170203-81-2 as a retention time marker to ensure that the desired regioisomer is obtained.

Quote Request

Request a Quote for 2-((4-(2-chloro-6-fluorobenzyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.